

T-448 Hematological Safety Profile: Technical Support Center

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Compound of Interest

Compound Name: T-448

Cat. No.: B3028095

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Disclaimer: This document is for informational purposes only and does not constitute medical advice. Researchers should always refer to the official clinical trial protocols and investigator brochures for complete and up-to-date information on the safety and administration of **T-448**.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the hematological safety profile of **T-448** (also known as EOS-448 and GSK4428859A). The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of **T-448** on hematological parameters based on its mechanism of action?

A1: **T-448** is a human IgG1 anti-TIGIT monoclonal antibody. Its mechanism of action includes the engagement of Fc gamma receptors (FcγR), which leads to the depletion of cells with high expression of TIGIT, such as regulatory T cells (Tregs) and terminally exhausted CD8+ T cells. [1] Therefore, a primary on-target effect of **T-448** is a potential reduction in the number of these specific lymphocyte subpopulations. Researchers should anticipate changes in lymphocyte counts, particularly a decrease in Tregs, which can be monitored using flow cytometry.

Q2: What were the key findings regarding the hematological safety of **T-448** in early-phase clinical trials?

A2: In the first-in-human Phase I/IIa clinical trial (NCT04335253), **T-448** monotherapy demonstrated a favorable and manageable tolerability profile in patients with advanced solid tumors.[2] Notably, no drug-related Grade 3-4 adverse events or dose-limiting toxicities were observed in the initial dose-escalation cohort of 22 patients.[2]

Q3: Were any specific hematological adverse events reported in the **T-448** clinical trials?

A3: While a detailed breakdown of all grades of hematological adverse events is not publicly available in the provided search results, the initial Phase I data reported no drug-related Grade 3 or 4 hematological toxicities.[2] The most common treatment-related adverse events were non-hematological and included Grade 1-2 rash and pruritus.[2]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Significant decrease in total lymphocyte count.	This is an expected on-target effect of T-448 due to the depletion of TIGIT-high lymphocytes, including Tregs.	- Monitor lymphocyte subsets using flow cytometry to confirm a reduction in Tregs and exhausted T cells. - Correlate the changes with pharmacodynamic markers of T-448 activity. - Refer to the study protocol for guidelines on managing lymphopenia.
Development of cytopenias (e.g., neutropenia, anemia, thrombocytopenia).	While no Grade 3-4 hematological toxicities were reported in the initial monotherapy trial, low-grade cytopenias can occur with immunotherapies.	- Perform complete blood counts (CBCs) with differentials at baseline and regular intervals as defined in the experimental protocol. - Grade any observed cytopenias according to the Common Terminology Criteria for Adverse Events (CTCAE). - For any significant or persistent cytopenias, consult the study protocol for management guidelines, which may include dose interruption or discontinuation.
Unexpected hematological adverse event.	The full spectrum of potential rare adverse events for any new investigational agent may not be fully characterized.	- Document the event in detail, including all relevant laboratory parameters. - Report the event to the appropriate safety monitoring body for the study. - Manage the patient's symptoms according to standard clinical practice and the study protocol.

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events from the First-in-Human Trial of **T-448** Monotherapy (N=22)

Adverse Event Category	Grade 1-2	Grade 3-4
Hematological	Data not specified	0
Non-Hematological		
Pruritus	7	0
Infusion-related reaction	4	0
Fatigue	4	0
Pyrexia	3	0
Maculopapular rash	2	0
Eczema	2	0
Hypothyroidism	2	0
Increased blood creatinine	2	0
Data from the AACR Annual Meeting 2021 presentation of the NCT04335253 trial. [2] [3]		

Experimental Protocols

Key Experiment: Monitoring Hematological Safety in Clinical Trials

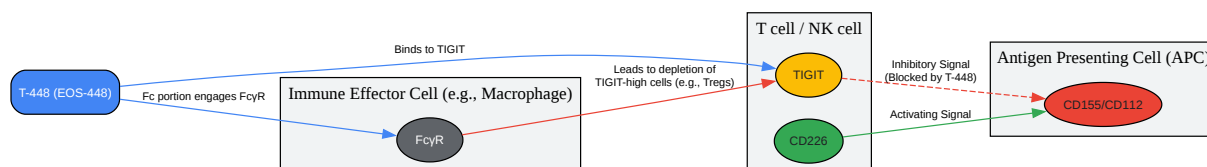
Objective: To monitor and assess the hematological safety of **T-448** in patients.

Methodology:

- Baseline Assessment: Prior to the first dose of **T-448**, a complete blood count (CBC) with a 5-part differential (including absolute neutrophil, lymphocyte, monocyte, eosinophil, and basophil counts), platelet count, and hemoglobin/hematocrit levels should be obtained.

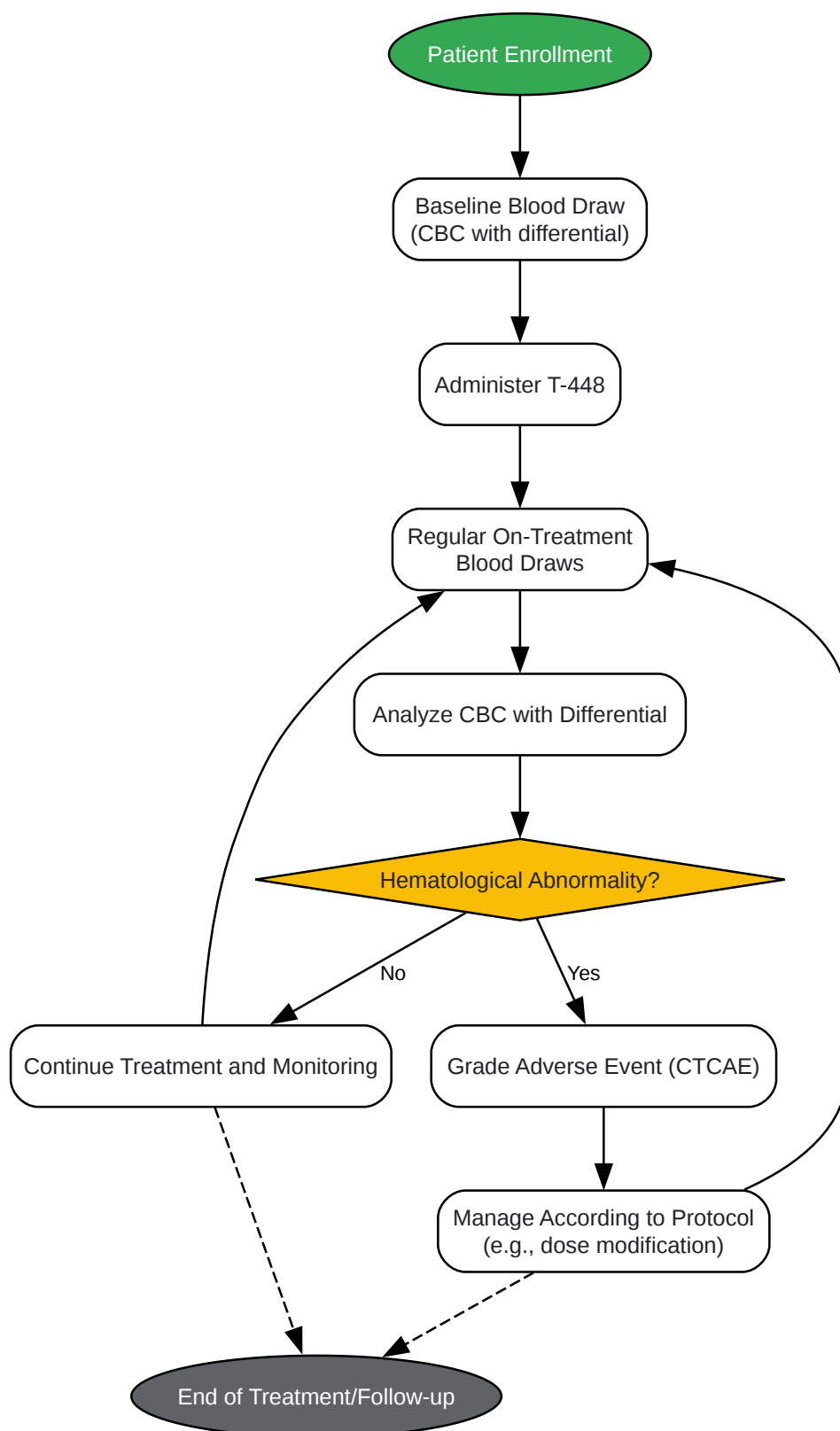
- On-Treatment Monitoring:
 - CBC with differential should be performed at regular intervals throughout the treatment period (e.g., prior to each dose, and as clinically indicated).
 - The frequency of monitoring may be increased in the event of any observed hematological abnormalities.
- Adverse Event Grading: Any hematological abnormalities should be graded according to the latest version of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Data Analysis: The incidence, severity, and duration of all hematological adverse events should be recorded and analyzed.

Visualizations



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Caption: Mechanism of action of **T-448**.



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Caption: Experimental workflow for hematological safety monitoring.

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References

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